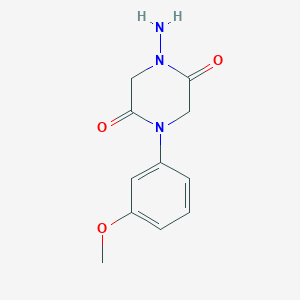![molecular formula C20H22N4OS B292015 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B292015.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is known to interact with the endocannabinoid system in the brain and has been the subject of extensive scientific research.
Mecanismo De Acción
CP-55940 acts as a potent agonist of both the CB1 and CB2 receptors in the brain. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes, including pain sensation, mood, and appetite.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channel activity. It has also been shown to have analgesic and anti-inflammatory effects, as well as potential anti-convulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CP-55940 for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of CP-55940 is its potential for toxicity, particularly at high doses.
Direcciones Futuras
There are many potential future directions for research on CP-55940, including further exploration of its potential therapeutic applications, as well as the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, there is a need for further research on the mechanisms underlying the effects of CP-55940, as well as its potential interactions with other drugs and the endocannabinoid system.
Métodos De Síntesis
CP-55940 is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-aminothiophene with chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with 4-phenylpiperazine to form the desired product, CP-55940.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
Propiedades
Fórmula molecular |
C20H22N4OS |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C20H22N4OS/c21-13-17-16-7-4-8-18(16)26-20(17)22-19(25)14-23-9-11-24(12-10-23)15-5-2-1-3-6-15/h1-3,5-6H,4,7-12,14H2,(H,22,25) |
Clave InChI |
WVGRTYCCARDHGG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291953.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291956.png)